BOC-D-TRP-OSU

Descripción general

Descripción

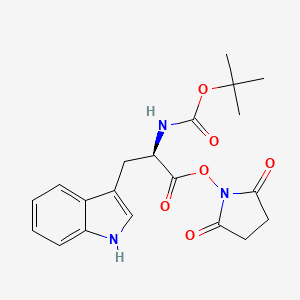

BOC-D-TRP-OSU: is a chemical compound with the molecular formula C20H23N3O6 and a molecular weight of 401.41 g/mol . It is primarily used in proteomics research and is known for its role in peptide synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the D-tryptophan amino acid, which is further linked to an N-hydroxysuccinimide ester .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-TRP-OSU typically involves the reaction of Boc-D-tryptophan with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: BOC-D-TRP-OSU undergoes various chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

Deprotection Agents: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Amides: Formed through substitution reactions with amines.

Free Amines: Formed through Boc deprotection.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

The synthesis of BOC-D-TRP-OSU typically involves the protection of the amino group of tryptophan with a Boc group followed by the formation of the N-hydroxysuccinimide ester. Commonly used reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent, often in solvents like dichloromethane or dimethylformamide at room temperature. The process can yield high purity and minimal racemization during peptide coupling reactions.

Table 1: Synthesis Yields of this compound

| Compound | Yield (%) | Methodology Description |

|---|---|---|

| BOC-D-Trp-Gly-OMe | 85 | Reactive extrusion with optimized conditions |

| BOC-D-Trp-Phe-OMe | 61 | Classical solution-phase synthesis |

| BOC-D-Trp-Leu-OMe | 97 | Liquid-assisted ball milling |

Biological Activities

This compound is instrumental in synthesizing peptides that exhibit various biological activities:

- Hormonal Activity : Peptides synthesized with this compound have been shown to influence reproductive processes in insects, particularly in Sarcophaga bullata, where they significantly affect egg development and yolk deposition patterns.

- Neuroactive Properties : The compound is relevant in synthesizing neuropeptides such as enkephalins, which are crucial for pain modulation. Studies indicate that analogs synthesized using this compound demonstrate enhanced analgesic properties compared to natural counterparts.

- Antioxidant Activity : Research suggests that peptides derived from this compound may exhibit antioxidant properties, offering cellular protection against oxidative stress.

Case Study 1: Oogenesis in Sarcophaga bullata

A study investigated the effects of peptides synthesized with this compound on oogenesis in Sarcophaga bullata. The results indicated that these peptides significantly influenced egg chamber development, leading to notable changes in yolk deposition and follicular epithelium proliferation. The decapeptide synthesized showed an increase in normal vitellogenic eggs compared to controls.

Case Study 2: Analgesic Effects of Enkephalin Analogues

Research on analogs of [D-Thr2, Δ3 Pro5]-enkephalinamide synthesized using this compound demonstrated potent analgesic effects. Tested in animal models, these analogs revealed enhanced pain relief compared to traditional opioids, highlighting their potential for developing safer analgesics.

Mecanismo De Acción

The mechanism of action of BOC-D-TRP-OSU involves the formation of amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, facilitating the coupling of Boc-D-tryptophan with amines to form stable amide bonds. The Boc protecting group ensures the selective reaction of the N-hydroxysuccinimide ester group while preventing unwanted side reactions.

Comparación Con Compuestos Similares

Boc-L-tryptophan N-hydroxysuccinimide ester: Similar structure but with L-tryptophan instead of D-tryptophan.

Fmoc-D-tryptophan N-hydroxysuccinimide ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Uniqueness: BOC-D-TRP-OSU is unique due to its specific use of the D-tryptophan isomer and the Boc protecting group, which provides distinct reactivity and selectivity in peptide synthesis .

Actividad Biológica

BOC-D-TRP-OSU (N-Boc-D-tryptophan N-hydroxysuccinimide ester) is a derivative of the amino acid tryptophan, featuring a t-butyloxycarbonyl (Boc) protecting group and an N-hydroxysuccinimide (OSu) moiety. This compound is primarily utilized in peptide synthesis, particularly in solid-phase methods, due to its ability to form stable peptide bonds with free amino groups in other amino acids and proteins. The biological activity of this compound is closely linked to its reactivity and utility in various biochemical applications.

This compound has the molecular formula C20H23N3O6 and a CAS number of 22220-11-7. The compound's structure includes:

- Boc Group : Protects the amino group, preventing unwanted reactions.

- OSu Group : Enhances reactivity with nucleophiles, facilitating peptide coupling reactions.

Applications in Peptide Synthesis

The primary application of this compound is in peptide synthesis. It allows for:

- Site-Specific Labeling : The D-Trp residue can be introduced into peptides for specific labeling purposes.

- Coupling Reactions : this compound can effectively couple with various nucleophiles, making it versatile for synthesizing complex peptides.

Reaction Mechanism

The mechanism of action involves the formation of stable peptide bonds through nucleophilic attack by amino groups on the activated carboxyl group of this compound. This process can be optimized by adjusting reaction conditions such as temperature and concentration.

Research Findings

Recent studies have explored the efficiency of this compound in various synthetic routes:

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that increasing screw speed and temperature during reactive extrusion significantly improved conversion rates for peptides synthesized using this compound. Complete conversion was achieved without hydrolysis, indicating its stability under optimized conditions .

- Comparative Reactivity : In comparative studies, BOC-D-Asp(OBzl)-OSu was found to be more reactive than this compound, suggesting varying reactivity profiles among different derivatives of tryptophan .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXMXQYRHNIFU-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679792 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22220-11-7 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.